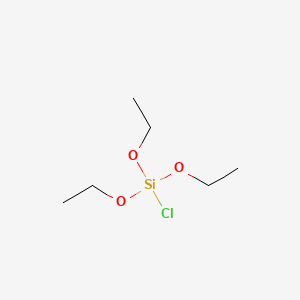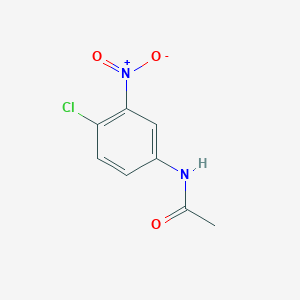![molecular formula C8H9NO B1582587 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol CAS No. 88499-85-8](/img/structure/B1582587.png)
6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol
Overview
Description
6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and are often used as structural fragments in various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit a wide spectrum of biological activity . For instance, some derivatives have been identified as inhibitors of protein kinase FGFR1 .
Mode of Action
It is synthesized through a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .
Biochemical Pathways
For instance, some derivatives have been identified as inhibitors of protein kinase FGFR1 , which plays a crucial role in cell growth and division.
Result of Action
Similar compounds have been found to exhibit a wide spectrum of biological activity . For instance, some derivatives have been identified as inhibitors of protein kinase FGFR1 , which could potentially lead to the inhibition of cell growth and division.
Action Environment
It is worth noting that the synthesis of this compound involves a multicomponent condensation reaction , which could potentially be influenced by various environmental factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and are carried out under atmospheric oxygen to facilitate the aromatization of the dihydropyridine ring .
Industrial Production Methods
the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly with alkylating agents like 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: t-BuOOH, Mn(OTf)2, water as solvent, reaction temperature around 25°C.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride, often in the presence of a base like triethylamine.
Major Products Formed
Scientific Research Applications
6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol and its derivatives have been studied for various scientific research applications:
Comparison with Similar Compounds
6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol can be compared with other similar compounds, such as:
Cyclopenta[b]thieno[3,2-e]pyridines: These compounds also exhibit a wide range of biological activities and are synthesized using similar multicomponent reactions.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: These derivatives are used as corrosion inhibitors and share similar synthetic routes and reaction conditions.
Properties
IUPAC Name |
1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-5-4-6-2-1-3-7(6)9-8/h4-5H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXRRIYKTZNCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001008194 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88499-85-8 | |
| Record name | 88499-85-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1582505.png)












